molecular formula C187-H276-N46-O53-S6 B1151392 gurmarin CAS No. 138464-10-5

gurmarin

Cat. No.: B1151392
CAS No.: 138464-10-5
Attention: For research use only. Not for human or veterinary use.
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Description

Gurmarin is a 35-amino acid polypeptide (molecular weight ~4,209 Da) isolated from the leaves of the Indian plant Gymnema sylvestre . It contains three disulfide bonds (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33) that form an inhibitory cystine knot (ICK) structure, conferring remarkable stability and making it a valuable scaffold for pharmacological studies . This peptide is a well-characterized pharmacological tool for the study of sweet taste transduction. It selectively and reversibly suppresses the neural response to sweet taste stimuli—including sucrose, glucose, and saccharin—in rodents by interacting with the sweet taste receptor T1R2/T1R3 . Research indicates it binds to the region encompassing the cysteine-rich domain (CRD) and transmembrane domain (TMD) of the mouse T1R2 subunit . Its effect is highly specific, showing little to no activity on bitter, salty, sour, or umami tastes, though some studies note it may also impact umami taste under specific conditions . Beyond taste research, this compound has significant research value in metabolic studies. It plays a role in glucose sensing, with studies showing it inhibits approximately 70% of glucose-excited neurons in the arcuate nucleus of the hypothalamus, linking sweet taste receptor activation to the central control of energy homeostasis and feeding behavior . Furthermore, as an active component of G. sylvestre , it is of high interest in diabetes research for its potential to influence insulin secretion and sugar cravings . Recent transcriptome studies have revealed a family of this compound-like peptides (Gur-2 to Gur-9), with in silico predictions suggesting Gur-2 may interact with the human T1R2 subunit, opening new avenues for developing compounds that may affect human sweet perception .

Properties

CAS No.

138464-10-5

Molecular Formula

C187-H276-N46-O53-S6

Synonyms

gurmarin

Origin of Product

United States

Scientific Research Applications

Structure and Mechanism of Action

Gurmarin consists of 35 amino acid residues and features a cystine knot structure formed by three disulfide bridges, which contributes to its stability against proteolytic degradation and enhances its bioactivity . The mechanism by which this compound suppresses sweet taste involves interaction with the sweet taste receptors T1R2/T1R3, predominantly in rodent models. This interaction inhibits the neural response to sweet stimuli such as sucrose and glucose, making it a valuable tool for studying sweet taste transduction .

Diabetes Management

This compound's most significant application lies in its potential role in diabetes management. Research indicates that Gymnema sylvestre extracts, rich in this compound, can lower blood sugar levels and reduce sugar cravings, thereby aiding in glycemic control . The peptide's ability to suppress sweet taste may help individuals manage their dietary intake of sugars, which is crucial for diabetes management.

  • Case Study : A study demonstrated that supplementation with Gymnema sylvestre extract significantly improved glycemic control in patients with type 2 diabetes mellitus, highlighting this compound's potential as an adjunct therapy .

Weight Management

This compound may also contribute to weight management by reducing sugar cravings. By inhibiting the perception of sweetness, it could potentially decrease the desire for sugary foods, thus supporting weight loss efforts.

  • Research Insight : In rodent studies, this compound administration led to a significant reduction in sucrose intake, suggesting its efficacy in controlling dietary habits related to sugar consumption .

Pharmacological Tool

This compound serves as a pharmacological tool in research settings to study sweet taste transduction mechanisms. Its specificity for rodent sweet taste receptors allows researchers to investigate the underlying processes involved in taste perception and develop targeted therapies for taste-related disorders .

Comparative Data on this compound and Related Compounds

FeatureThis compoundGymnemic AcidsGymnemasaponins
SourceGymnema sylvestreGymnema sylvestreGymnema sylvestre
Molecular Structure35 amino acids (cystine knot)Triterpenoid saponinsSaponins
Sweet Taste EffectStrong suppression in rodentsModerate suppressionVariable effects
Primary UseDiabetes managementBlood sugar regulationAntimicrobial properties

Comparison with Similar Compounds

Table 1: Structural Comparison of Gurmarin and Related Knottins

Compound Source Amino Acid Residues Disulfide Bonds Key Structural Features Reference
This compound Gymnema sylvestre 35 3 Cystine knot (knottin fold)
AAI Amaranthus hypochondriacus ~32 3 Cluster 5 knottin; high proline
Conotoxins Cone snails (e.g., Conus) Variable 3–4 Neurotoxic; sodium channel modulation
Delta-ACTX-Hv1 Spider (Hadronyche versuta) ~40 3 Homology with this compound; sodium channel binding

Key Insights:

  • AAI: Shares a knottin fold with this compound but differs in proline content and biological role (α-amylase inhibition) .
  • Conotoxins: Neurotoxic knottins targeting ion channels; structural similarities suggest convergent evolution with this compound .
  • Delta-ACTX-Hv1 : Spider toxin with sequence homology to this compound; proposed to inhibit sweet taste via ion channel interaction .

Sweet-Taste Suppressors and Antidiabetic Agents

Table 2: Functional Comparison of Sweet-Taste Modulators

Compound Mechanism of Action Target Receptor/Pathway Selectivity Clinical Applications Reference
This compound Biased T1R2/T1R3 antagonist; blocks [Ca²⁺] signaling Sweet taste receptor (T1R2/T1R3) Sucralose > acesulfame-K Diabetes (preclinical)
Gymnemic Acids Physical blockage of sweet receptor binding sites T1R2/T1R3 (non-competitive) Broad-spectrum sweet inhibitors Diabetes, obesity
Lactisole T1R3 antagonist T1R3 subunit Broad-spectrum (human-specific) Food industry (sweetness reduction)
Ziziphin Inhibits sweet receptor activation Undefined Sucrose-specific Traditional medicine

Key Insights:

  • Gymnemic Acids: Triterpene saponins from G. sylvestre; non-competitively inhibit sweet receptors, reversible within 10–15 minutes . Unlike this compound, they lack receptor subtype selectivity .
  • Lactisole : Synthetic T1R3 inhibitor; effective in humans but inactive in rodents, contrasting with this compound’s rodent-specific action .
  • Ziziphin: From Ziziphus jujuba, selectively suppresses sucrose responses but lacks knottin-like stability .

Pharmacological and Therapeutic Overlaps

Hypoglycemic Agents:

  • This compound vs. Insulin-like Peptides : Both enhance glucose metabolism, but this compound’s effect is indirect via taste modulation and pancreatic β-cell stimulation .
  • This compound vs. Charantin : Charantin (from Momordica charantia) is a steroid saponin with insulin-mimetic effects, whereas this compound’s antidiabetic action involves taste suppression and β-cell signaling .

Cholesterol Modulation:

  • This compound vs. Saponins : Saponins in G. sylvestre increase fecal cholesterol excretion, while this compound’s lipid-lowering effects are less characterized .

Preparation Methods

Partially Orthogonal Oxidation

Source outlines a method using acetamidomethyl (Acm) and Trt protections to direct disulfide formation (Table 1). The first disulfide (Cys17–Cys33) is formed via air oxidation in Tris-HCl buffer (pH 7.8) with 2% dimethylsulfoxide (DMSO), followed by iodine-mediated oxidation of Acm-protected pairs (Cys3–Cys18 and Cys10–Cys23). This approach reduces misfolding by limiting possible disulfide combinations.

Table 1: Cysteine Protection and Oxidation Sequence

Cysteine PairProtection GroupOxidation MethodYield (%)
Cys17–Cys33TrtAir/DMSO0.25–0.5
Cys3–Cys18AcmIodine
Cys10–Cys23AcmIodine

Cystine-Knot Validation

The ICK motif is confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography. Source reports a 1.45 Å resolution crystal structure, revealing a compact β-hairpin (residues 22–34) stabilized by disulfide bonds. Structural alignment with δ-atracotoxin (a spider neurotoxin) highlights homologous folding despite functional divergence.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude synthetic this compound is purified using RP-HPLC with a C18 column and gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Source details analogous protocols for gymnemic acid, adapted for this compound’s hydrophobicity. Optimal separation is achieved at 210 nm detection, with a flow rate of 1.0 mL/min.

Structural Validation

  • NMR Spectroscopy : Source utilized 2D NMR (DQF-COSY, ECOSY) to assign 612 interproton distance restraints, yielding a backbone RMSD of 0.27 Å.

  • Mass Spectrometry : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (≈3.8 kDa) and disulfide integrity.

  • Circular Dichroism (CD) : Far-UV CD spectra exhibit minima at 208 nm and 222 nm, characteristic of β-sheet dominance.

Challenges and Optimization

Aspartimide Formation

Asp27 is prone to cyclization during SPPS, generating aspartimide byproducts. Substituting Cys17 and Cys33 with Trt protection reduces this side reaction by sterically hindering aspartic acid activation.

Oxidative Folding

Refolding denatured this compound requires redox buffers (e.g., glutathione/oxidized glutathione) to simulate physiological conditions. Source achieved a 60% folding yield using 2 mM reduced and 0.2 mM oxidized glutathione at pH 8.0.

Comparison with Plant Extraction Methods

While early studies isolated this compound from G. sylvestre leaves via methanol extraction and ion-exchange chromatography, modern synthesis dominates due to higher purity and scalability. Source’s patent for gymnemate extraction (sterilization with nitrogen gas, Soxhlet extraction) is less relevant for this compound, which is predominantly synthetic .

Q & A

Q. What experimental models are commonly used to assess gurmarin's bioactivity, and what protocols ensure reproducibility?

Methodological Answer: this compound's bioactivity is typically evaluated using in vitro assays such as biofilm inhibition in Staphylococcus aureus (e.g., crystal violet staining for biomass quantification and SEM for structural analysis ). For taste modulation, rodent models or cell lines expressing sweet taste receptors (e.g., T1R2/T1R3) are employed. Reproducibility requires standardized concentrations (e.g., 1 µg/ml for biofilm assays ) and controls like buffer-only conditions to isolate this compound-specific effects .

Q. How is recombinant this compound synthesized, and what quality control measures validate its structural integrity?

Methodological Answer: Recombinant this compound is synthesized using yeast expression systems like Pichia pastoris. Post-purification, structural validation involves circular dichroism (CD) spectroscopy for secondary structure analysis and mass spectrometry to confirm molecular weight (e.g., matching the 35-amino-acid cyclic peptide structure). Purity is assessed via HPLC, ensuring ≥95% homogeneity for experimental use .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on metabolic pathways?

Methodological Answer: Dose-response curves are analyzed using nonlinear regression models (e.g., log[inhibitor] vs. response in Prism). For time-series data (e.g., ROS generation), area under the curve (AUC) calculations quantify cumulative effects, while two-way ANOVA identifies interactions between variables like this compound and sucrose .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in this compound's dual role in hormone modulation (e.g., GLP-1 vs. GIP)?

Methodological Answer: Contradictory hormone responses (e.g., GLP-1 elevation vs. GIP suppression with sucrose + this compound ) require multi-omics integration. RNA-seq of intestinal L-cells can identify this compound-regulated genes (e.g., proglucagon for GLP-1 vs. GIP transcription factors). Pathway enrichment tools like DAVID or KEGG map these genes to secretion pathways, while CRISPR knockouts validate candidate regulators .

Q. What experimental designs address conflicting results in this compound's biofilm inhibition across bacterial strains?

Methodological Answer: Strain-specific effects (e.g., rsbU-negative vs. rsbU-restored S. aureus ) necessitate comparative transcriptomics and proteomics. Use isogenic mutants to isolate genetic factors (e.g., sigmaB operon). Complement with phenotypic assays (e.g., teichoic acid quantification) to link gene expression to biofilm architecture .

Q. How can ROS modulation by this compound be mechanistically dissected in the context of non-caloric sweeteners?

Methodological Answer: Employ fluorescent probes (e.g., DCFH-DA) to measure ROS in real-time, comparing this compound's effects across sweeteners (e.g., sucralose vs. AceK ). Combine with NAD+/NADH assays to assess redox balance and siRNA silencing of antioxidant enzymes (e.g., SOD) to pinpoint pathways.

Methodological Considerations

  • Data Validation: Replicate experiments across independent labs using shared this compound batches to control for synthesis variability .
  • Contradiction Analysis: Use meta-analysis frameworks to harmonize disparate findings (e.g., fixed-effects models for hormone studies ).
  • Ethical & Feasibility: Adhere to FINER criteria—ensure novel hypotheses (e.g., this compound's role in gut-brain axis) are feasible within institutional biosafety guidelines .

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